
6-(3-phenylprop-2-enoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(3-phenylprop-2-enoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one is a chemical compound with the molecular formula C17H13NO3 and a molecular weight of 279.29 g/mol . It is known for its potential applications in various fields, including medicinal chemistry and material science. The compound features a benzoxazinone core structure, which is often associated with biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-phenylprop-2-enoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one typically involves the reaction of a corresponding aldehyde with a benzoxazinone precursor. One common method includes the following steps :
Starting Materials: Compound 2 (1.5 mmol), corresponding aldehyde (1.8 mmol), sodium hydroxide (3 mmol), and 40 ml methanol.
Reaction Conditions: The reaction mixture is refluxed for 12 hours.
Isolation: The reaction mixture is cooled to room temperature and filtered. The residue is washed with water and methanol, then dried under an infrared lamp to obtain the product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
6-(3-phenylprop-2-enoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can yield reduced derivatives of the compound.
Substitution: The benzoxazinone core allows for substitution reactions, particularly at the phenyl and benzoxazinone rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
6-(3-phenylprop-2-enoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one has several scientific research applications :
Chemistry: The compound is used as a building block in organic synthesis and material science.
Medicine: The compound is investigated for its potential therapeutic properties, including anticancer and neuroprotective activities.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 6-(3-phenylprop-2-enoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one involves its interaction with specific molecular targets and pathways . The compound can act as an inhibitor of certain enzymes or receptors, leading to various biological effects. For example, it may inhibit tubulin polymerization, affecting cell division and proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-[(2E)-3-Phenylprop-2-enoyl]-1H-benzimidazoles: These compounds share a similar phenylprop-2-enoyl group and exhibit anticancer activity.
3-Acetyl and 3-(1’-(2’-Phenylhydrazono)ethyl)-coumarin derivatives: These compounds have similar structural features and are used in optical and material science applications.
Uniqueness
6-(3-phenylprop-2-enoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one is unique due to its benzoxazinone core, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C17H13NO3 |
|---|---|
Molekulargewicht |
279.29 g/mol |
IUPAC-Name |
6-(3-phenylprop-2-enoyl)-4H-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C17H13NO3/c19-15(8-6-12-4-2-1-3-5-12)13-7-9-16-14(10-13)18-17(20)11-21-16/h1-10H,11H2,(H,18,20) |
InChI-Schlüssel |
IIWMHLDFNYUVNR-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=O)NC2=C(O1)C=CC(=C2)C(=O)C=CC3=CC=CC=C3 |
Synonyme |
6-cinnamoyl-2H-benzo(b)(1,4)oxazin-3(4H)-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


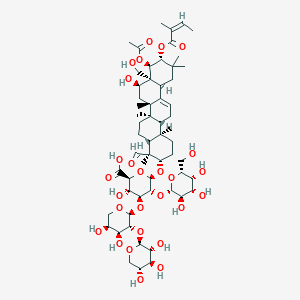
![2-(1-benzofuran-4-yl)-N-methyl-N-[(5R,7R,8R)-7-pyrrolidin-1-yl-1-oxaspiro[4.5]decan-8-yl]acetamide](/img/structure/B1241541.png)
![2-[4-(5-Fluoro-3-methylbenzo[b]thiophene-2-sulfonylamino)-3-methanesulfonylphenyl]oxazole-4-carboxylic acid](/img/structure/B1241543.png)


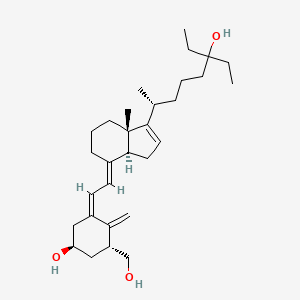
![1H-benzo[de]isoquinoline](/img/structure/B1241550.png)
![methyl 4-[5-[(E)-[[2-(2-methyl-1,3-dioxan-2-yl)acetyl]hydrazinylidene]methyl]furan-2-yl]benzoate](/img/structure/B1241551.png)
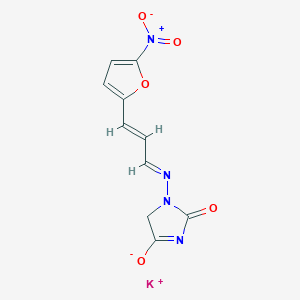
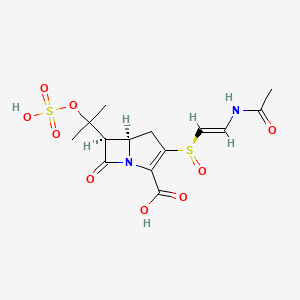
![(4-Difluoromethoxy-benzylidene)-[6-(4-difluoromethoxy-phenyl)-2,3-dihydro-imidazo[2,1-b]thiazol-5-yl]-amine](/img/structure/B1241557.png)
![(6R,7R)-7-[[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(fluoromethoxyimino)acetyl]amino]-3-[[5-[(1R)-1-formamidoethyl]imidazo[5,1-b][1,3]thiazol-6-ium-6-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1241558.png)
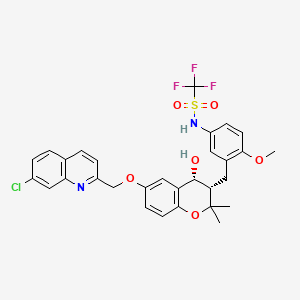
![[(1S,2S)-2-morpholin-4-ylcyclohexyl] 2-naphthalen-1-ylacetate](/img/structure/B1241560.png)
